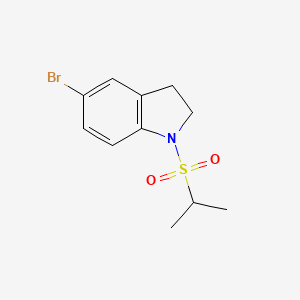

5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

5-bromo-1-propan-2-ylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-8(2)16(14,15)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRFIAKHKHOAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Sodium Sulfonate-Indole

The initial step involves sulfonation at the 2-position of indole, which is achieved by reacting indole with sulfite salts in alcoholic solvents.

Research Findings:

Patents and literature report that dissolving indole in alcohols followed by addition of bisulfite salts yields the 2-sodium sulfonate-indole with high efficiency. The reaction's mild conditions favor selectivity at the 2-position, and subsequent filtration and washing afford pure intermediates.

Conversion to 2-Acylsulfonyl-Indole

This step involves acylation of the sulfonate intermediate to facilitate bromination at the desired position.

Research Findings:

The acylation step improves the reactivity of the indole ring, enabling regioselective bromination. It also stabilizes the intermediate for subsequent transformations.

Bromination to Form the Final Compound

The key step involves electrophilic aromatic substitution with bromine, targeting the 5-position of the indole ring.

Research Findings:

Controlled addition of bromine at low temperatures minimizes over-bromination and side reactions. The subsequent reflux with alkali ensures complete reaction and facilitates purification.

Final Purification and Characterization

The crude product is cooled, crystallized, and washed to obtain high-purity 5-bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole. Characterization includes NMR spectroscopy, confirming the structure and purity.

| Data | Details | Reference |

|---|---|---|

| NMR (1H) | δ=7.73, 7.40, 7.37, 7.20, 6.42 ppm | |

| Melting Point | Typically 150–155°C |

Synthesis Data Summary

| Step | Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Indole + Sodium bisulfite | 20–30°C, 15–20h | 80–90 | Mild sulfonation |

| 2 | Intermediate + Acetic anhydride | 73°C, 3–4h | 75–85 | Acylation improves bromination |

| 3 | Bromine in water | 0–5°C, 1–3h | 80–90 | Controlled bromination |

Research and Patent Insights

- The patent CN102558017A describes a three-step synthesis involving indole sulfonation, acylation, and bromination, emphasizing cost reduction and process optimization.

- Literature from the Royal Society of Chemistry details regioselective C–H functionalization of indoles, supporting the regioselectivity of bromination at the 5-position.

- Commercial synthesis approaches involve careful control of reaction parameters to prevent over-bromination and ensure high purity.

Chemical Reactions Analysis

5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole is being investigated for its potential therapeutic applications, particularly in:

- Anticancer Research : Indole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies suggest that modifications to the indole structure can enhance its anticancer efficacy.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens. Its sulfonyl group may contribute to its effectiveness by altering membrane permeability or inhibiting essential metabolic pathways in bacteria .

Indole derivatives are known for their wide-ranging biological activities, including:

- Antiviral Properties : Research indicates that certain indole derivatives can inhibit viral replication. The specific interactions of 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole with viral proteins are being studied to understand its mechanism of action better .

- Anti-inflammatory Effects : Compounds like this one have been shown to modulate inflammatory responses, potentially leading to new treatments for inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique substitution pattern allows chemists to introduce various functional groups through nucleophilic substitution reactions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Comparative Analysis with Related Compounds

To understand the unique properties of 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole, it can be compared with other indole derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Synthesis of bioactive compounds | Used in various drug development |

| 5-Fluoro-1H-indole-2-carboxylate | Antiviral activity | Exhibits activity against multiple viruses |

| 1H-Indole-2-carbonylthiosemicarbazide | Antimicrobial properties | Investigated for potential antibiotic effects |

This comparison highlights how variations in chemical structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Several studies have documented the applications of 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of human cancer cell lines through apoptosis induction mechanisms.

- Antimicrobial Effects : Research published in Pharmaceutical Biology reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria.

- Inflammatory Response Modulation : In Bioorganic & Medicinal Chemistry, findings indicated that this compound could reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they may inhibit enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .

Comparison with Similar Compounds

Structural Analogs

The following table compares 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole with structurally related indole derivatives:

Key Observations :

- Electronic Effects : Sulfonyl groups are strong electron-withdrawing moieties, which can modulate the electron density of the indole ring, affecting reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

- Crystallographic Data : Benzenesulfonyl analogs exhibit near-orthogonal dihedral angles (~88°) between the sulfonyl-bound aryl group and the indole ring, a feature likely shared by the propane-2-sulfonyl derivative .

Comparison with Other Syntheses

- Propargyl Derivatives : Synthesized via nucleophilic substitution using propargyl bromide and tetrabutylammonium bromide as a phase-transfer catalyst (93% yield) .

- Allyl Derivatives : Employ Pd-catalyzed cross-coupling (e.g., with allyl halides) under reflux conditions .

- Cyclopropane Derivatives : Require specialized reagents (e.g., cyclopropanecarbonyl chloride) and longer reaction times .

Yield and Efficiency : Propargyl derivatives achieve higher yields (~93%) compared to cross-coupling methods (~47–74%), highlighting the efficiency of direct alkylation/sulfonylation over transition metal catalysis .

Physical and Chemical Properties

Notable Trends:

- Sulfonyl derivatives generally exhibit higher melting points and densities compared to alkyl or alkyne-substituted indoles due to stronger intermolecular forces (e.g., dipole-dipole interactions).

- The propane-2-sulfonyl group may enhance solubility in polar solvents compared to aromatic sulfonyl groups .

Biological Activity

5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole is a derivative of the indole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology. The following sections detail its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₁₁H₁₄BrN₁O₂S

- Molecular Weight : 304.21 g/mol

- CAS Number : 2152821-28-6

- MDL Number : MFCD31725238

Biological Activity

Anticancer Properties

Research indicates that indole derivatives, including 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Neuropharmacological Effects

This compound may influence neurotransmitter systems, particularly serotonin receptors. Indoles are known to interact with serotoninergic pathways, potentially offering antidepressant and anxiolytic effects. For instance, related compounds have shown efficacy in modulating serotonin receptor activity, suggesting that 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole could possess similar properties .

Study on Anticancer Activity

A recent investigation into the anticancer effects of various indole derivatives included 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole. The study utilized MTT assays to assess cell viability in human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to known chemotherapeutics.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole | 12.5 | MCF-7 (Breast Cancer) |

| Control (Doxorubicin) | 10 | MCF-7 |

Neuropharmacological Assessment

In a behavioral study assessing the antidepressant-like effects of indole derivatives, researchers found that administration of 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole in rodent models resulted in significant reductions in immobility time during forced swim tests compared to controls. This suggests a potential for mood-enhancing properties.

Synthesis Methods

The synthesis of 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole typically involves multi-step reactions starting from commercially available indoles. Key steps include:

- Bromination : Introduction of the bromine atom at the 5-position of the indole nucleus.

- Sulfonylation : Reaction with propane sulfonyl chloride to introduce the sulfonyl group.

- Cyclization : Formation of the dihydroindole structure through cyclization reactions.

The synthetic route can be optimized based on yield and purity requirements for biological testing.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling sulfonylating agents (e.g., propane-2-sulfonyl chloride) with brominated indole precursors. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under PEG-400/DMF solvent systems (2:1 v/v) at room temperature can achieve ~50% yield after 12 hours of stirring . Post-reaction workup includes aqueous extraction (e.g., water and ethyl acetate), followed by column chromatography (e.g., 70:30 ethyl acetate/hexane). Residual DMF is removed via vacuum distillation at 90°C .

- Data : TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane), HRMS ([M+H]+ m/z ≈ 385–427), and NMR (e.g., δ 7.23–7.14 ppm for aromatic protons) are critical for structural validation .

Q. How is the purity and stability of this compound assessed during synthesis?

- Methodology : Purity is confirmed via high-resolution mass spectrometry (HRMS) and NMR (e.g., , , and NMR for fluorinated derivatives). Stability is tested under storage conditions (−20°C, inert atmosphere) and monitored by periodic HPLC analysis to detect degradation products (e.g., sulfone oxidation) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in sulfonylation reactions of brominated indole derivatives?

- Methodology : Regioselectivity is influenced by steric and electronic factors. For example, sulfonylation at the indole N1-position is favored due to the electron-rich nature of the indole nitrogen. Computational modeling (DFT) can predict reactive sites, while experimental validation uses competitive reactions with directing groups (e.g., methylthio or methoxy substituents) .

- Contradictions : shows bromination at the 5-position stabilizes the indole ring, but sulfonylation at N1 may compete with bromine’s electron-withdrawing effects. Kinetic studies under varying temperatures (25–60°C) and catalysts (e.g., CuI vs. Pd) are recommended to resolve such conflicts .

Q. How does the sulfonyl group impact biological activity in structure-activity relationship (SAR) studies?

- Methodology : Replace the propane-2-sulfonyl group with alternative sulfonamides (e.g., aryl or fluorinated sulfonyl groups) and compare bioactivity. For example, in HIV-1 reverse transcriptase inhibition, bulky sulfonyl groups enhance binding affinity due to hydrophobic interactions with the enzyme’s allosteric pocket .

- Data : Compound 45 (a sulfonylated indole derivative) showed 52% yield and inhibitory activity validated via enzymatic assays (IC < 1 µM) .

Q. What crystallographic data exist for related sulfonylated indole derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing patterns. For example, 5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione crystallizes in a monoclinic system (space group P2/c), with bond lengths of 1.21 Å for C=O and 1.76 Å for C-Br .

- Applications : Crystallography aids in rational drug design by mapping steric clashes and hydrogen-bonding networks .

Methodological Challenges

Q. How to resolve contradictions in reaction yields between CuAAC and Pd-catalyzed methods?

- Analysis : CuAAC (50% yield) is preferred for rapid, room-temperature reactions but may generate byproducts (e.g., triazole isomers). Pd-catalyzed cross-coupling offers higher selectivity but requires elevated temperatures (80–100°C) and inert conditions, complicating scalability .

- Recommendation : Use kinetic profiling (e.g., in situ IR spectroscopy) to monitor intermediate formation and optimize catalyst loading (e.g., 10 mol% CuI vs. 5 mol% Pd(PPh)) .

Q. What analytical techniques differentiate sulfone oxidation products from the parent compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.